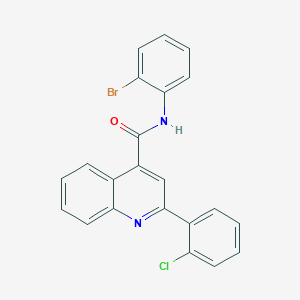
N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a quinoline core. The carboxamide group at the 4-position of the quinoline ring adds to its unique chemical structure. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-(2-chlorophenyl)quinoline-4-carboxylic acid: This can be achieved through a Friedländer synthesis, where 2-chlorobenzaldehyde reacts with aniline and ethyl acetoacetate under acidic conditions.
Bromination: The resulting 2-(2-chlorophenyl)quinoline-4-carboxylic acid is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Amidation: Finally, the brominated product undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline core and phenyl rings can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, leading to changes in cellular processes. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide
- N-(2-chlorophenyl)-2-(2-bromophenyl)quinoline-4-carboxamide
- N-(2-fluorophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide
Uniqueness
N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
Propriétés
Formule moléculaire |
C22H14BrClN2O |
|---|---|
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H14BrClN2O/c23-17-9-3-6-12-20(17)26-22(27)16-13-21(15-8-1-4-10-18(15)24)25-19-11-5-2-7-14(16)19/h1-13H,(H,26,27) |
Clé InChI |
CLZMCMCCXACPEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664169.png)

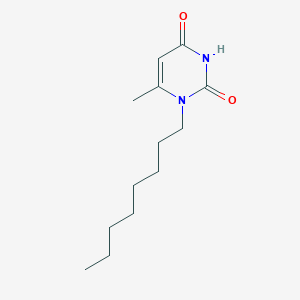
![(2Z)-1H-benzimidazol-2-yl[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11664183.png)
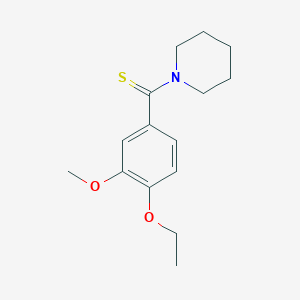
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664201.png)
![2-(pyridin-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide](/img/structure/B11664202.png)
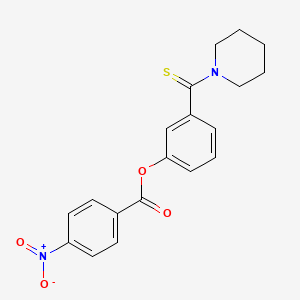
![2-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11664216.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664226.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664232.png)
![4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11664233.png)
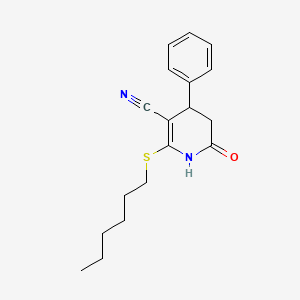
![2-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide](/img/structure/B11664244.png)
